molecular formula C27H32ClNO10 B607367 Ertugliflozin L-pyroglutamic acid CAS No. 1210344-83-4

Ertugliflozin L-pyroglutamic acid

Cat. No. B607367
M. Wt: 566.0
InChI Key: YHIUPZFKHZTLSH-LXYIGGQGSA-N
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Description

Ertugliflozin L-pyroglutamic acid, also known as PF-04971729, is a potent, selective, and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2) with an IC50 of 0.877 nM for h-SGLT2 . It is used as a reagent in the synthesis of Ertugliflozin , a drug used to treat type 2 diabetes mellitus .


Synthesis Analysis

Ertugliflozin L-pyroglutamic acid is a reagent in the synthesis of Ertugliflozin . An improved process for its preparation involves treating a compound of formula (IX) with alkali metal alkoxide in an alcoholic solvent to obtain a compound of formula (X), followed by treatment with weak acid, and further reaction with L-pyroglutamic acid in a suitable solvent such as isopropanol, acetone, ethyl acetate, or a mixture thereof .


Molecular Structure Analysis

The molecular formula of Ertugliflozin L-pyroglutamic acid is C27H32ClNO10 . It is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water .


Chemical Reactions Analysis

Ertugliflozin L-pyroglutamic acid demonstrates >2000-fold selectivity for SGLT2 inhibition (relative to SGLT1) in vitro . It reveals a concentration-dependent glucosuria after oral administration to rats .


Physical And Chemical Properties Analysis

Ertugliflozin L-pyroglutamic acid is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water . It has an absolute bioavailability of 100% under fasted conditions .

Scientific Research Applications

  • Development and Synthesis for Type-2 Diabetes Treatment : Ertugliflozin has been developed as a sodium-dependent glucose cotransporter 2 inhibitor for treating type-2 diabetes. Its synthesis involves a concise, four-step process from known intermediates, resulting in a structurally complex active pharmaceutical ingredient (API) isolated as the L-pyroglutamic acid cocrystal (Bernhardson et al., 2014).

  • Commercial Application and Synthesis : A practical synthesis of ertugliflozin has been developed for potential commercial application. The synthesis involves a 12-step sequence, resulting in high chemical purity and a cocrystalline complex with L-pyroglutamic acid to improve physical properties for manufacture (Bowles et al., 2014).

  • Bioavailability Studies : Studies have been conducted to estimate the relative bioavailability of ertugliflozin in tablet forms, comparing the amorphous form and the cocrystal form. This study demonstrated that dissociation to the amorphous form does not meaningfully impact oral bioavailability (Sahasrabudhe et al., 2022).

  • Pharmacokinetics and Metabolism : The pharmacokinetics, metabolism, and excretion of ertugliflozin in healthy human subjects have been extensively studied, providing insights into its absorption and metabolic pathways, which primarily involve glucuronidation (Miao et al., 2013).

  • Interaction with Human Serum Albumin : Research has explored the interaction of ertugliflozin with human serum albumin (HSA) in vitro, using multispectroscopic methods and computer simulations. This study helps in understanding the drug's pharmacodynamics (Wang et al., 2019).

  • Effect on Blood Pressure and Pulse Rate : Ertugliflozin has been shown to reduce blood pressure and pulse rate in patients with type 2 diabetes mellitus, based on a pooled analysis of individual Phase 3 studies (Liu et al., 2018).

Safety And Hazards

Ertugliflozin is contraindicated for patients with severe kidney failure, end-stage renal disease, and dialysis . The most common side effects include fungal infections of the vagina and other infections of the female reproductive system .

Future Directions

Ertugliflozin is approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus (T2DM) . It is also available in combination with either metformin or sitagliptin . Current guidelines for the treatment of type 2 diabetes mellitus generally recommend metformin as first-line therapy in addition to lifestyle modifications .

properties

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUPZFKHZTLSH-LXYIGGQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertugliflozin L-pyroglutamic acid

CAS RN

1210344-83-4
Record name Ertugliflozin pidolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ertugliflozin pidolate
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Citations

For This Compound
10
Citations
NK Duggirala, SM LaCasse, MJ Zaworotko… - Crystal Growth & …, 2019 - ACS Publications
… The ertugliflozin l-pyroglutamic acid cocrystal dissociation into amorphous ertugliflozin free form was detected in early stage formulation studies under high humidity. Binary excipient …
Number of citations: 32 pubs.acs.org
V Sahasrabudhe, K Matschke, H Shi… - … Journal of Clinical …, 2022 - ncbi.nlm.nih.gov
… The commercial product was developed as an immediate-release tablet, consisting of an ertugliflozin-L-pyroglutamic acid cocrystal of 1 : 1 molar stoichiometry as the active …
Number of citations: 3 www.ncbi.nlm.nih.gov
Z Miao, G Nucci, N Amin, R Sharma, V Mascitti… - Drug Metabolism and …, 2013 - ASPET
… Ertugliflozin and [ 14 C]-ertugliflozin l-pyroglutamic acid co-crystal (specific activity of the co-crystal and active forms were 3.09 μCi/mg and 4.18 μCi/mg, respectively, and the …
Number of citations: 117 dmd.aspetjournals.org
SS Khoja, LJ Patel - International Journal of Pharmacy & Life …, 2019 - search.ebscohost.com
… Ertugliflozin L-pyroglutamic acid, a SGLT2 inhibitor, SGLT2 is the predominant transporter … Combine Chemistry includes Ertugliflozin L-pyroglutamic acid is an white to off-white powder …
Number of citations: 0 search.ebscohost.com
A Keyter, S Salek, S Banoo, S Walker - Frontiers in Pharmacology, 2020 - frontiersin.org
… was not available at the time of the study and the results reflected in Table 2 were based on the comparison of the AusPARs produced for erenumab and ertugliflozin l-pyroglutamic acid …
Number of citations: 8 www.frontiersin.org
ON Kavanagh, DM Croker, GM Walker… - Drug Discovery …, 2019 - Elsevier
Highlights • Discovery of pharmaceutical cocrystals has evolved from serendipity to design. • Contains an overview of all commercially available pharmaceutical cocrystals. • Potentially …
Number of citations: 248 www.sciencedirect.com
DA Hussar, KJ Bailey - Journal of the American Pharmacists Association, 2018 - japha.org
… Ertugliflozin l-pyroglutamic acid is supplied in film-coated tablets in quantities equivalent to 5 mg and 15 mg ertugliflozin. The new drug is also supplied in combination formulations with …
Number of citations: 2 www.japha.org
DA Hussar, LA Finn - The Senior Care Pharmacist, 2019 - ingentaconnect.com
… Ertugliflozin L-pyroglutamic acid is supplied in film-coated tablets in quantities equivalent to 5 mg and 15 mg of ertugliflozin. The new drug is also supplied in combination formulations …
Number of citations: 3 www.ingentaconnect.com
N Kovacich, B Chavez - Pharmacy and Therapeutics, 2018 - ncbi.nlm.nih.gov
A 2017 Centers for Disease Control Statistics Report estimated that 9.4% of the US population suffers from diabetes, with an additional 33.9% having prediabetes. 1 Increasing …
Number of citations: 12 www.ncbi.nlm.nih.gov
NK Duggirala, ML Perry, Ö Almarsson… - Chemical …, 2016 - pubs.rsc.org
… 16b The crystal structure of ertugliflozin-L-pyroglutamic acid (1 [thin space (1/6-em)] : [thin … 11 The structure of the MCC ertugliflozin: L-pyroglutamic acid. The cif file was created from …
Number of citations: 864 pubs.rsc.org

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